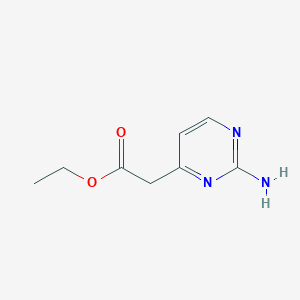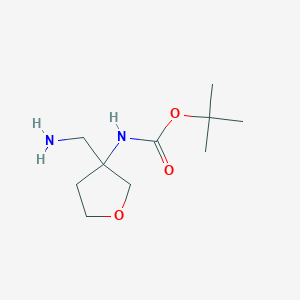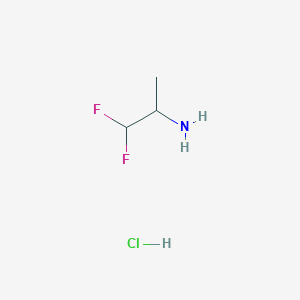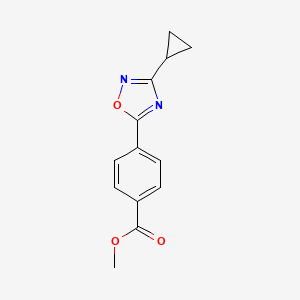![molecular formula C8H16Cl2N2O2 B1469840 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride CAS No. 1432678-07-3](/img/structure/B1469840.png)
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride: is utilized as a catalyst in various organic synthesis reactions. Its basic, nucleophilic, and catalytic properties make it suitable for substitution, cycloaddition, isomerization, and rearrangement reactions . The compound’s ability to facilitate electrophilic aromatic substitution and Mannich reactions is particularly noteworthy, offering a pathway to synthesize complex organic molecules efficiently.
Polyurethane Production
In the production of polyurethanes, this compound serves as an effective catalyst. It accelerates the reaction between polyols and isocyanates, which is crucial for the formation of polyurethane foams used in insulation, furniture, and automotive applications .
Fluorescence Microscopy
The compound finds application in fluorescence microscopy as an anti-fade reagent. It helps in mounting samples and is shown to scavenge free radicals generated by fluorochrome excitation, thus preserving the fluorescence signal during imaging .
Dye Lasers
As a component in dye lasers, 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride acts as a lasing medium. It contributes to the stability and efficiency of the laser, which is used in various scientific and medical applications .
Metal-Organic Frameworks (MOFs)
This compound is also explored for its potential use in the development of metal-organic frameworks (MOFs). MOFs are structures with tunable pore sizes and have applications ranging from gas storage to catalysis. The bicyclic organic dicarboxylic linkers in the compound could lead to transparent MOFs suitable for optical applications .
Analytical Chemistry
In analytical chemistry, the compound is used for its properties in high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC). These techniques are essential for the separation, identification, and quantification of chemical mixtures .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c1-6-4-10-3-2-9(6)5-7(10)8(11)12;;/h6-7H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOWFBNPXGTWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCN1CC2C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)









![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)


![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)